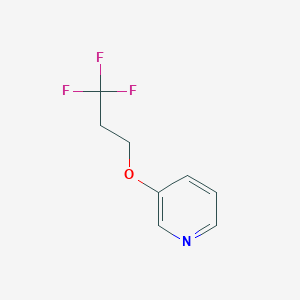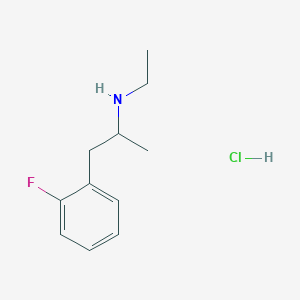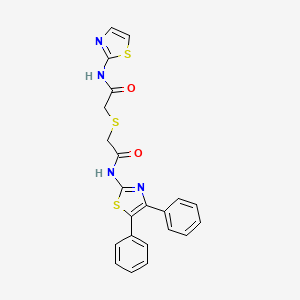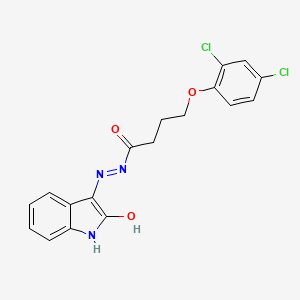
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide, commonly known as CTK7A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide belongs to a class of compounds that has been extensively studied for its synthesis, characterization, and application potential in various fields of science. The synthesis and characterization of similar compounds, including those derived from isatin and carbohydrazide, have been thoroughly investigated. These studies involve the preparation of carbohydrazones from substituted isatins, followed by a comprehensive analysis using techniques like Fourier transform-IR, NMR spectroscopy, and elemental analysis. Theoretical quantum-chemical studies further support the experimental data, providing insights into the electronic and antioxidant properties of these compounds (Çavuş et al., 2020).
Antioxidant Properties
The antioxidant capabilities of compounds synthesized from isatin derivatives have been a focus of research. These compounds' antioxidant activities are quantified through methods like the DPPH free-radical scavenging method, revealing a significant order of activity. Such studies not only highlight the compounds' potential as antioxidants but also elucidate the relationship between their electronic structures and antioxidant properties, laying the groundwork for further pharmacological applications (Muğlu et al., 2019).
Applications in Novel Heterocycles Synthesis
Another area of interest is the utility of related compounds in synthesizing novel heterocyclic compounds, which have wide applications ranging from pharmaceuticals to materials science. For instance, cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide has been used as a precursor for creating new heterocyclic compounds, showcasing the versatility of these compounds in organic synthesis and the potential for developing new therapeutic agents and materials (Mahmoud et al., 2013).
Pharmacological Applications
Pharmacological studies on compounds containing the 2-oxoindolin-3-ylidene moiety have identified them as potential apoptosis inducers, offering a new avenue for cancer therapy research. These compounds have been screened using cell- and caspase-based assays to identify potent apoptosis inducers, significantly contributing to the development of novel anticancer drugs (Sirisoma et al., 2009).
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-11-7-8-15(13(20)10-11)26-9-3-6-16(24)22-23-17-12-4-1-2-5-14(12)21-18(17)25/h1-2,4-5,7-8,10,21,25H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMRBPMSKYBECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)
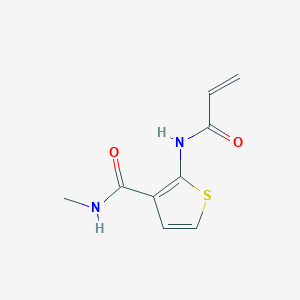


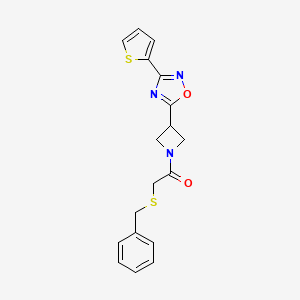
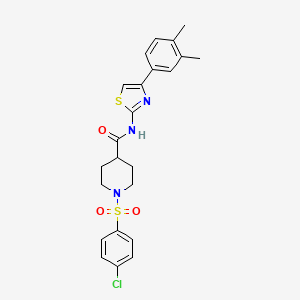
![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)
![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)
![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)

